8-Bromo-6-methylquinolin-3-amine

HIV-1 Integrase Allosteric Inhibitors Antiviral Resistance

Researchers face assay interference from MAO off-target activity and positional isomer-dependent resistance. 8-Bromo-6-methylquinolin-3-amine solves both: • Retains full potency against HIV-1 IN A128T mutant (IC50 = 0.3 ± 0.1 µM) • >300-fold MAO-A selectivity over 8-fluoro analog (IC50 >100 µM vs 0.304 µM) • C8 bromine enables cross-coupling for HCV inhibitor synthesis. Supplied at 95% purity with documented analytical data.

Molecular Formula C10H9BrN2
Molecular Weight 237.10 g/mol
Cat. No. B13247909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-6-methylquinolin-3-amine
Molecular FormulaC10H9BrN2
Molecular Weight237.10 g/mol
Structural Identifiers
SMILESCC1=CC2=CC(=CN=C2C(=C1)Br)N
InChIInChI=1S/C10H9BrN2/c1-6-2-7-4-8(12)5-13-10(7)9(11)3-6/h2-5H,12H2,1H3
InChIKeyYXTZCUZGTYITQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Bromo-6-methylquinolin-3-amine: Procurement and Chemical Overview


8-Bromo-6-methylquinolin-3-amine (CAS 1297654-72-8; molecular formula C10H9BrN2; molecular weight 237.10 g/mol) is a brominated 3-aminoquinoline derivative within the broader class of multi-substituted quinolines . This compound features a bromine atom at the C8 position and a methyl group at the C6 position of the quinoline bicyclic core, with a free primary amine at C3 providing a reactive handle for further derivatization [1]. It is typically supplied at ≥95% purity for research use only, with storage recommended in cool, dry conditions .

1
HIV-1 integrase allosteric inhibitor (ALLINI) research
2
8-Bromo positional isomer demonstrates activity in A128T mutant integrase assays
3
Confirmed lack of MAO-A and MAO-B inhibition, enabling use as negative control
4
Patent-documented intermediate for HCV antiviral synthesis

Why 8-Bromo-6-methylquinolin-3-amine Cannot Be Substituted


Generic substitution among 6-methylquinolin-3-amine analogs is not scientifically defensible due to profound functional divergence driven by the C8 halogen identity. Positional isomerism—particularly C6 versus C8 substitution—has been demonstrated to produce opposite resistance profiles in virological assays [1]. Moreover, halogen-dependent variations in monoamine oxidase (MAO) inhibitory potency, spanning several orders of magnitude, invalidate any assumption of interchangeable biological activity within this scaffold class [2]. Procurement of an unspecified or incorrectly positioned analog risks experimental failure or misinterpretation of structure-activity relationships (SAR).

Positional isomer mismatch
6-Bromo analog may exhibit dramatically reduced integrase inhibition in A128T mutant context; substitution can invalidate resistance profiling.
Halogen-dependent off-target profile
8-Fluoro or 8-iodo analogs display pronounced MAO inhibition, which may confound target engagement interpretation in phenotypic screens.
Synthetic precedent gap
Non-brominated 6-methylquinolin-3-amines may lack established patent documentation as HCV intermediates, reducing documented utility.

8-Bromo-6-methylquinolin-3-amine: Comparative Performance Evidence


A128T Mutant HIV-1 Integrase: 8-Bromo vs. 6-Bromo Potency

In a direct head-to-head comparison using HIV-1 late-stage antiviral assays, the 8-bromo analog (compound 16ba) demonstrated a retained IC50 of 0.3 ± 0.1 µM against the clinically relevant ALLINI-resistant IN A128T mutant virus. In stark contrast, the 6-bromo positional isomer (compound 17) exhibited a severe potency loss, with an IC50 of 10.2 ± 2.5 µM against the same A128T mutant [1]. This represents a >30-fold differential in antiviral effectiveness driven solely by bromine position.

A128T Integrase IC50
Head-to-head
8-Br: 0.3 ± 0.1 µM
6-Br: 10.2 ± 2.5 µM
Supports 8-bromo isomer selection for integrase resistance studies
Late-stage HIV-1 replication assay; TZM-bl reporter cells
HIV-1 Integrase Allosteric Inhibitors Antiviral Resistance

HIV-1 Integrase Multimerization: 8-Bromo vs. Parent Scaffold

In an in vitro HIV-1 integrase multimerization assay, the addition of bromine at the C8 position (compound 16aa) produced an EC50 of 0.09 ± 0.01 µM, representing a slight improvement over the hydrogen-substituted parent scaffold (compound 1, EC50 = 0.10 ± 0.02 µM) [1]. The 8-bromo modification yielded superior potency compared to 8-iodo (EC50 = 0.20 ± 0.06 µM) and 8-amino (EC50 = 0.19 ± 0.05 µM) substitutions at the same position [1].

IN Multimerization EC50
Head-to-head
8-Br: 0.09 ± 0.01 µM
Parent: 0.10 ± 0.02 µM
8-I: 0.20 ± 0.06 µM
Reported modest potency shift; supports halogen SAR for integrase multimerization
In vitro multimerization assay
HIV-1 Integrase ALLINI EC50

Negligible MAO-A/MAO-B Inhibition Profile

In enzyme inhibition assays against human recombinant monoamine oxidase B (MAO-B) and monoamine oxidase A (MAO-A), 8-bromo-6-methylquinolin-3-amine displayed IC50 values >100 µM (>1.00E+5 nM) for both isoforms using kynuramine oxidation as the substrate measured by spectrofluorometric analysis [1]. This defines the compound as essentially inactive against MAO enzymes, establishing a clear baseline for negative selectivity.

MAO-A/MAO-B IC50
Class-level
MAO-A: >100 µM
MAO-B: >100 µM
Provides MAO-negative control for target engagement verification
8-F analog MAO-A IC50 0.304 µM; 8-I analog MAO-B IC50 17 µM
Monoamine Oxidase MAO-B MAO-A Negative Screening

HCV Antiviral Synthesis: Brominated Quinoline Intermediate

A United States patent (US8633320) discloses methods for preparing bromo-substituted quinolines as intermediates in the synthesis of therapeutic agents for hepatitis C viral (HCV) infections [1]. The patent explicitly claims processes for generating bromo-substituted quinolines of formula (I), establishing the commercial and synthetic relevance of this specific halogenation pattern for antiviral drug development programs.

HCV Synthetic Utility
Class-level
US Patent US8633320
Establishes patent-documented intermediate for HCV inhibitor synthesis
Boehringer Ingelheim GmbH, 2014
Hepatitis C Virus HCV Synthetic Intermediate Bromo-substituted Quinolines

8-Bromo-6-methylquinolin-3-amine: Application Scenarios


HIV-1 ALLINI Resistance Profiling

This compound is uniquely suited for HIV-1 integrase allosteric inhibitor (ALLINI) research programs investigating resistance mechanisms. Unlike the 6-bromo positional isomer, which loses >30-fold potency against the clinically relevant A128T IN mutant (IC50 = 10.2 ± 2.5 µM), the 8-bromo analog retains full effectiveness (IC50 = 0.3 ± 0.1 µM) [1]. This differential resistance profile makes it an essential tool compound for dissecting the structural determinants of ALLINI binding and for developing next-generation inhibitors with improved mutant coverage.

MAO-Negative Control for Quinoline Screening

In phenotypic or target-based screens where monoamine oxidase (MAO) off-target activity must be excluded, 8-bromo-6-methylquinolin-3-amine serves as an experimentally validated negative control. With IC50 >100 µM against both MAO-A and MAO-B, it is >300-fold less active on MAO-A than the 8-fluoro analog (IC50 = 0.304 µM) and >5-fold less active on MAO-B than the 8-iodo analog (IC50 = 17 µM) [2][3][4]. This documented lack of MAO engagement prevents false-positive hits in assays where MAO inhibition could confound interpretation.

HCV Intermediate: Patent-Disclosed Synthetic Route

For medicinal chemistry teams engaged in hepatitis C virus (HCV) drug discovery, this bromo-substituted quinoline is a documented synthetic intermediate within the scope of US Patent US8633320, which explicitly covers methods for preparing bromo-substituted quinolines as precursors to HCV therapeutic agents [5]. The C8 bromine serves as a versatile synthetic handle for subsequent cross-coupling reactions, enabling modular assembly of diverse quinoline-based HCV inhibitor candidates.

HIV-1 Integrase Multimerization Halogen SAR

In structure-activity relationship (SAR) campaigns focused on HIV-1 integrase multimerization, the 8-bromo derivative (EC50 = 0.09 ± 0.01 µM) provides a modest but measurable potency advantage over the non-halogenated parent scaffold (EC50 = 0.10 ± 0.02 µM) and is >2-fold more potent than the 8-iodo analog (EC50 = 0.20 ± 0.06 µM) [1]. This graded potency across halogen substitutions (Br > H > I) offers a quantitative benchmark for computational modeling and binding mode optimization studies.

Application
Selection Property
Validation Focus
HIV-1 ALLINI resistance studies
8-Bromo positional isomer activity in A128T mutant context
Resistance-associated integrase mutant profiling
MAO off-target exclusion screens
Confirmed lack of MAO-A/MAO-B inhibition
Mechanistic target engagement verification
HCV antiviral synthesis
Patent-claimed bromo-quinoline intermediate
Synthetic route viability per US8633320
Integrase multimerization SAR
Graded potency across halogen substitutions
Multimerization assay benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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